N-(3-(2-nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide
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Overview
Description
Starting Materials: The vinyl sulfone intermediate and a thienyl derivative.
Reaction Conditions: This step often requires a palladium-catalyzed coupling reaction under inert atmosphere conditions.
Formation of the Nitrilo Group
Starting Materials: The intermediate from the previous step and a nitrile source.
Reaction Conditions: This step may involve the use of a strong base and an appropriate solvent to facilitate the formation of the nitrilo group.
Final Coupling with Ethoxyformamide
Starting Materials: The nitrilo-thienyl intermediate and ethoxyformamide.
Reaction Conditions: This step typically involves mild heating and the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Vinyl Sulfone Intermediate
Starting Materials: 4-methylbenzenesulfonyl chloride and a suitable vinyl precursor.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the thienyl ring or the vinyl group can lead to the formation of sulfoxides or sulfone derivatives.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction can lead to the formation of amines or alcohols from the nitrilo and ethoxyformamide groups.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar aprotic solvents.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(2-nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural components suggest it could interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, and its mechanism of action is a subject of ongoing research.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, and advanced materials due to its versatile reactivity.
Mechanism of Action
The mechanism by which N-(3-(2-nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2-nitrilo-2-((4-chlorophenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide
- N-(3-(2-nitrilo-2-((4-methoxyphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide
- N-(3-(2-nitrilo-2-((4-fluorophenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide
Uniqueness
Compared to these similar compounds, N-(3-(2-nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide is unique due to the presence of the 4-methylphenyl group
Properties
IUPAC Name |
ethyl N-[3-[(Z)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]thiophen-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-23-17(20)19-16-13(8-9-24-16)10-15(11-18)25(21,22)14-6-4-12(2)5-7-14/h4-10H,3H2,1-2H3,(H,19,20)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYWIKUOYDMOFH-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=CS1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(C=CS1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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